

Technical Support Center: 1,5-Anhydrosorbitol (1,5-AG) Enzymatic Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Anhydrosorbitol

Cat. No.: B7820596

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **1,5-Anhydrosorbitol** (1,5-AG) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 1,5-AG enzymatic assay?

A1: The 1,5-AG enzymatic assay is typically a two-step process. First, glucose in the sample is converted to a non-reactive form to prevent interference. Second, the enzyme pyranose oxidase (PROD) oxidizes 1,5-AG, producing hydrogen peroxide (H_2O_2). The amount of H_2O_2 is then measured colorimetrically, and it is directly proportional to the 1,5-AG concentration in the sample.

Q2: What are the most common sources of interference in 1,5-AG enzymatic assays?

A2: The most common endogenous interferences are hemolysis (release of hemoglobin from red blood cells), icterus (high bilirubin), and lipemia (high lipids). Exogenous interferences can include certain medications and other structurally similar sugars.

Q3: How can I tell if my sample is hemolyzed, icteric, or lipemic?

A3: Visual inspection can often provide clues. Hemolyzed serum or plasma will appear red, icteric samples will be dark yellow or brown, and lipemic samples will look cloudy or milky.

Many automated analyzers also provide semi-quantitative indices for hemolysis (H-index), icterus (I-index), and lipemia (L-index).

Q4: Can other sugars interfere with the 1,5-AG assay?

A4: Yes, particularly in sample types other than serum or plasma. For instance, galactose has been shown to be a significant interferent in salivary 1,5-AG measurements when using some commercial kits.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q5: What should I do if I suspect interference in my assay?

A5: If you suspect interference, it is recommended to follow a systematic troubleshooting approach. This may involve visually inspecting the sample, checking analyzer flags, and potentially performing interference testing or sample pretreatment. Refer to the detailed troubleshooting guide below for specific steps.

Troubleshooting Guide

Issue: Unexpectedly low or high 1,5-AG results.

This guide will help you identify and mitigate potential sources of interference in your 1,5-AG enzymatic assay.

Step 1: Sample Inspection and Analyzer Flags

- Question: Is there any visual evidence of hemolysis, icterus, or lipemia in the sample?
- Action: Visually inspect the serum or plasma. A reddish tint suggests hemolysis, a dark yellow/brown color suggests icterus, and a cloudy appearance indicates lipemia.
- Question: Did the automated analyzer flag the sample for hemolysis, icterus, or lipemia?
- Action: Review the analyzer's sample integrity indices (H, I, L indices). These flags provide a semi-quantitative measure of potential interferents.

Step 2: Assess Common Endogenous Interferences

The following table summarizes the interference thresholds for common endogenous substances in two commercially available 1,5-AG assays. If the concentration of a potential interferent in your sample exceeds these limits, it may be the source of your unexpected results.

Interferent	Diazyme 1,5-AG Assay	GlycoMark™ 1,5-AG Assay
Hemoglobin	No interference up to 125 mg/dL ^[4]	No interference up to 125 mg/dL ^{[5][6][7]}
Bilirubin	No interference up to 5 mg/dL ^[4]	No interference up to 53 mg/dL ^{[6][7]}
Triglycerides	No interference up to 1000 mg/dL ^[4]	No interference up to 1153 mg/dL ^{[5][6][7]}
Ascorbic Acid	No interference up to 37.5 mg/dL	No interference up to 25 mg/dL ^[7]

Step 3: Consider Other Potential Interferences

- Question: Is the patient on any medications that could interfere with the assay?
- Action: Certain medications, such as SGLT2 inhibitors (e.g., Invokana®) and some Chinese medicines, can affect 1,5-AG levels.^[8] Review the patient's medication history.
- Question: Are you using a sample type other than serum or plasma?
- Action: Be aware of potential interferents in other sample matrices. For example, galactose can interfere with salivary 1,5-AG measurements.^{[1][2][3]}

Step 4: Mitigation Strategies

If interference is suspected, the following mitigation strategies can be employed.

- For Lipemia:
 - Action: Ultracentrifugation is the recommended method to remove lipids from the sample. High-speed centrifugation can also be effective.^[9] See the detailed protocol below.

- For Hemolysis and Icterus:
 - Action: Unfortunately, there are no simple and effective methods to remove hemoglobin or bilirubin from a sample without significantly altering the concentration of other analytes. The best course of action is to request a new, properly collected sample.

Experimental Protocols

Protocol for Interference Testing of 1,5-AG Enzymatic Assays (Based on CLSI EP7 Guidelines)

This protocol outlines a general procedure for testing the effect of potential interfering substances on your 1,5-AG enzymatic assay.

1. Materials:

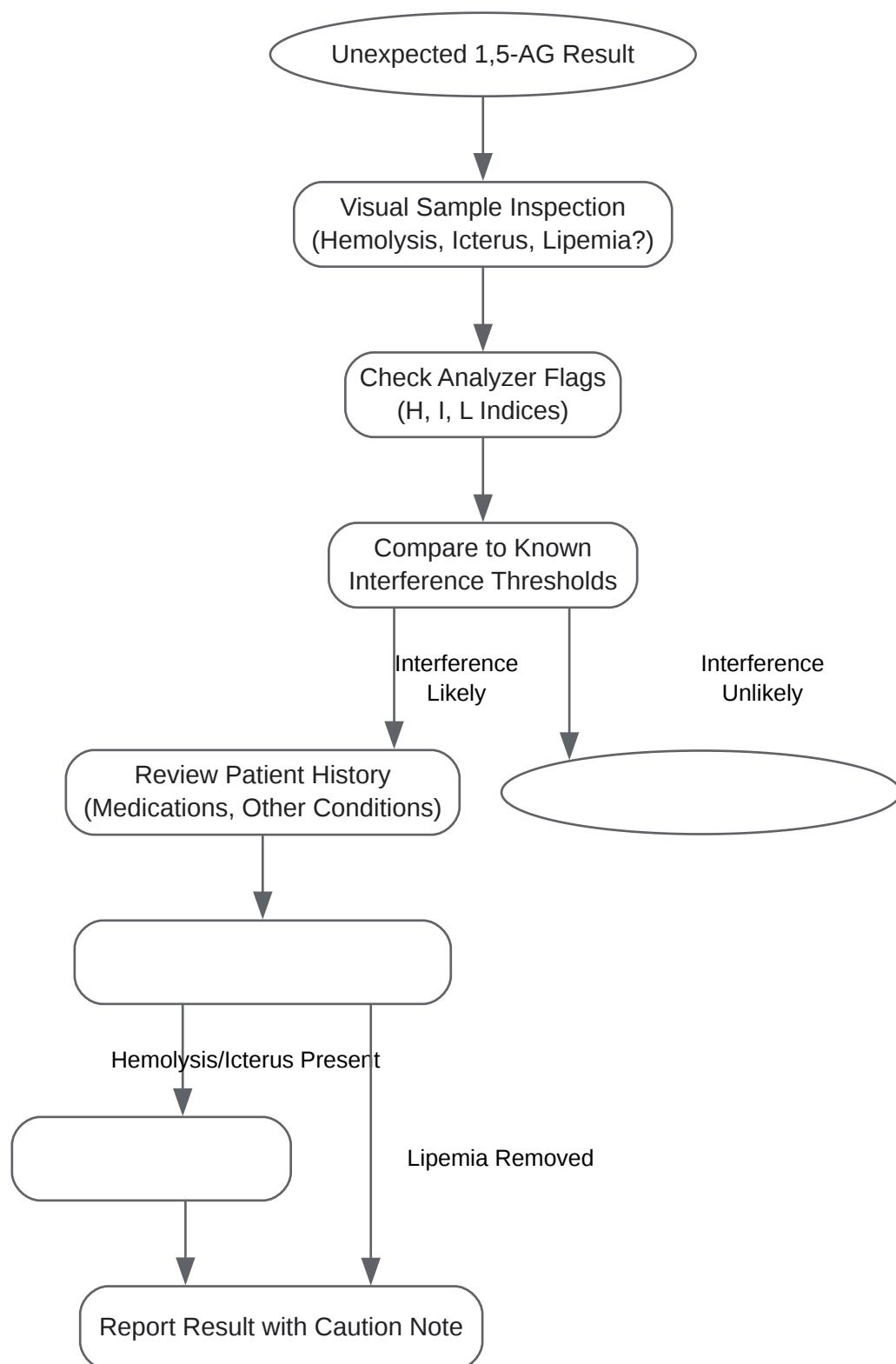
- Pool of normal human serum or plasma with a known 1,5-AG concentration.
- Stock solutions of the interfering substances (hemoglobin, bilirubin, triglycerides, etc.) at high concentrations.
- Assay-specific reagents and instrumentation.

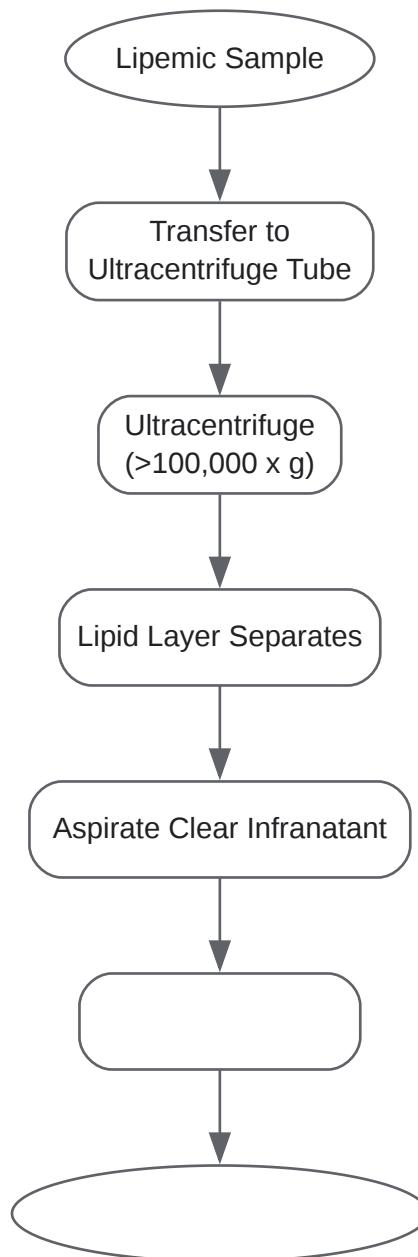
2. Procedure:

- Preparation of Interferent Stock Solutions:
 - Hemolysate: Prepare by lysing a known concentration of washed red blood cells.
 - Bilirubin: Dissolve conjugated and unconjugated bilirubin in a suitable solvent (e.g., DMSO).
 - Lipids: Use a commercial lipid emulsion (e.g., Intralipid®).
- Sample Spiking:
 - Create a series of test samples by spiking the pooled serum/plasma with increasing concentrations of the interferent stock solution.

- Prepare a control sample by adding the same volume of the interferent's solvent to the pooled serum/plasma.
- Measurement:
 - Analyze the control and spiked samples for 1,5-AG according to the assay manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage difference in 1,5-AG concentration between the spiked samples and the control sample.
 - Determine the concentration of the interferent at which a statistically significant and medically relevant difference in 1,5-AG concentration is observed.

Protocol for Removal of Lipemia by Ultracentrifugation


1. Materials:


- Lipemic serum or plasma sample.
- Ultracentrifuge and appropriate rotor/tubes.
- Pipettes.

2. Procedure:

- Transfer the lipemic sample to an ultracentrifuge tube.
- Centrifuge the sample at a high g-force (e.g., $>100,000 \times g$) for a sufficient time to separate the lipid layer (typically 15-30 minutes).
- Carefully aspirate the clear infranatant (the serum/plasma below the lipid layer) without disturbing the lipid layer.
- Re-analyze the cleared infranatant for 1,5-AG.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. diazyme.com [diazyme.com]
- 5. igz.ch [igz.ch]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. labcorp.com [labcorp.com]
- 9. clinicallab.com [clinicallab.com]
- To cite this document: BenchChem. [Technical Support Center: 1,5-Anhydrosorbitol (1,5-AG) Enzymatic Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820596#troubleshooting-interference-in-1-5-anhydrosorbitol-enzymatic-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com